

# Technical Support Center: Optimizing MoS<sub>2</sub> Contact Resistance

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## Compound of Interest

Compound Name: *Molybdenum disulfide*

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Welcome to the technical support center for improving contact resistance to **Molybdenum Disulfide** (MoS<sub>2</sub>). This resource is designed for researchers and scientists encountering challenges in achieving low-resistance electrical contacts to MoS<sub>2</sub> in their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your fabrication and characterization processes.

## Troubleshooting Guides

This section addresses common problems encountered during the fabrication of low-resistance contacts to MoS<sub>2</sub>.

### Issue 1: High Contact Resistance Despite Using Low Work Function Metals

- Question: I am using a low work function metal like Titanium (Ti) or Scandium (Sc), but my contact resistance is still very high. What could be the issue?
  - Answer: High contact resistance with low work function metals can stem from several factors:
    - Fermi Level Pinning: The Fermi level at the metal-MoS<sub>2</sub> interface can become "pinned" close to the conduction band of MoS<sub>2</sub>, regardless of the metal's work function. This pinning can be caused by defects, contaminants, or metal-induced gap states.[1][2][3]

- Interfacial Reactions and Contamination: The deposition process itself can introduce contaminants or cause unwanted chemical reactions at the interface. For example, in a high-vacuum (HV) environment, reactive metals like Ti and Sc can form oxides (e.g.,  $TiO_x$ ) at the interface due to the presence of background oxygen, which can affect contact properties.[1][4][5] Photoresist residues from lithography are also a common source of contamination that can significantly degrade performance.[6][7]
- Poor Adhesion: The metal film may not have good adhesion to the  $MoS_2$  surface, leading to a physically poor contact.
- Troubleshooting Steps:
  - Surface Cleaning: Implement a gentle cleaning step before metal deposition. A mild  $O_2$  or Argon (Ar) ion beam exposure can effectively remove photoresist residues and other contaminants without damaging the  $MoS_2$  lattice.[6][7][8]
  - Optimize Deposition Conditions: Decrease the metal deposition pressure to an ultra-high vacuum (UHV) environment ( $<10^{-9}$  mbar) to minimize the formation of unwanted oxides at the interface.[1][4][9]
  - Annealing: Perform a post-deposition annealing step. Annealing can help improve the interface quality by promoting better adhesion and potentially driving chemical reactions that form a more favorable contact.[10][11] A "stepped annealing" process has been shown to be particularly effective.[10]
  - Consider an Interfacial Layer: Inserting a thin buffer layer, such as graphene or a thin oxide like  $TiO_2$ , between the metal and  $MoS_2$  can help depin the Fermi level and reduce the Schottky barrier.[12][13][14][15]

#### Issue 2: Inconsistent or Non-reproducible Contact Resistance Measurements

- Question: My contact resistance values vary significantly from device to device, even on the same chip. How can I improve reproducibility?
- Answer: Inconsistency in contact resistance is often related to variations in the fabrication process and the quality of the  $MoS_2$  material itself.

- MoS<sub>2</sub> Quality: The intrinsic quality of the MoS<sub>2</sub> flake or film, including defects, grain boundaries, and thickness variations, can significantly impact contact properties.
- Process Variations: Inconsistent cleaning, variations in lithography, and fluctuations in deposition and annealing parameters can all contribute to device-to-device variability.
- Interface Cleanliness: As mentioned previously, a clean interface is critical. Any residue or contamination will lead to unpredictable contact behavior.

- Troubleshooting Steps:
  - Material Characterization: Thoroughly characterize your MoS<sub>2</sub> material before fabrication to ensure uniformity in thickness and quality.
  - Process Control: Standardize all fabrication steps. Precisely control timings, temperatures, pressures, and other parameters for lithography, cleaning, deposition, and annealing.
  - Implement a Robust Cleaning Protocol: A consistent and effective pre-deposition cleaning step is crucial for reproducibility.
  - Phase Engineering: For more advanced control, consider locally inducing the metallic 1T phase of MoS<sub>2</sub> at the contact regions. This can lead to more reproducible and lower contact resistances.[16]

## Frequently Asked Questions (FAQs)

Q1: Which contact metal is best for achieving low contact resistance to n-type MoS<sub>2</sub>?

A1: There is no single "best" metal, as the optimal choice often depends on the specific fabrication process and device architecture. However, several metals have shown promising results:

- Molybdenum (Mo): Being a constituent element of MoS<sub>2</sub>, Mo has the potential to form a very clean and intimate interface, leading to low contact resistance.[17]
- Scandium (Sc) and Titanium (Ti): These low work function metals are commonly used, but their performance is highly dependent on achieving a clean, oxide-free interface.[2][4]

- Gold (Au): While having a high work function, Au is relatively inert and can form good van der Waals contacts, especially when deposition conditions are optimized (e.g., low pressure).  
[\[4\]](#)[\[9\]](#)
- Silver (Ag): Annealed Ag contacts have demonstrated very low contact resistance, which is attributed to the diffusion of Ag into the MoS<sub>2</sub>, leading to localized doping.[\[18\]](#)

Q2: How does annealing affect contact resistance?

A2: Annealing is a critical step for improving contact resistance. It can:

- Improve the adhesion of the metal to the MoS<sub>2</sub>.
- Reduce defects and contaminants at the interface.[\[10\]](#)
- Promote favorable chemical reactions or diffusion at the interface. For example, stepped annealing in an Ar atmosphere has been shown to significantly reduce contact resistance by lowering the Schottky barrier height.[\[10\]](#) Pulsed laser annealing is another technique that can provide localized heating to improve contacts without damaging the substrate.[\[19\]](#)[\[20\]](#)

Q3: What is the purpose of an interfacial layer, and which materials are commonly used?

A3: An interfacial layer is a thin material inserted between the contact metal and the MoS<sub>2</sub> to improve electrical properties. Its functions include:

- Reducing the Schottky barrier height.
- Depinning the Fermi level.[\[1\]](#)
- Acting as a diffusion barrier.
- Improving carrier injection.

Commonly used interfacial layer materials include:

- Graphene: Provides a clean van der Waals interface and can be work function-tuned.[\[12\]](#)[\[13\]](#)

- Titanium Dioxide ( $TiO_2$ ): A thin layer of  $TiO_2$  can effectively lower the Schottky barrier and improve contact resistance.[14][15]
- Tantalum Pentoxide ( $Ta_2O_5$ ) and Aluminum Oxide ( $Al_2O_3$ ): These oxides have also been shown to be beneficial in mitigating the impact of the deposited metal on the  $MoS_2$ .[1]

Q4: What is phase engineering for  $MoS_2$  contacts?

A4: Phase engineering involves locally converting the semiconducting 2H phase of  $MoS_2$  to its metallic 1T phase in the regions under the contacts. The metallic 1T phase forms a low-resistance interface with the 2H channel, effectively reducing the overall contact resistance.[3][16] This technique can lead to highly reproducible and low-resistance contacts that are less dependent on the choice of the deposited metal.[16]

## Quantitative Data Summary

The following tables summarize reported contact resistance values for various contact engineering strategies.

Table 1: Contact Resistance for Different Contact Metals on  $MoS_2$

Contact Metal	Contact Resistance ( $R_c$ ) [ $k\Omega \cdot \mu m$ ]	Key Experimental Conditions
Molybdenum (Mo)	~2	Multilayer $MoS_2$
Silver (Ag)	0.2 - 0.7	Annealed at 250-300 °C
Gold (Au)	<1	Low-pressure deposition
Nickel (Ni) with Graphene	0.2	Nickel-etched-graphene interlayer
Titanium (Ti)	Can be high, improved with treatment	Highly dependent on interface quality
Scandium (Sc)	Can be high, improved with treatment	Highly dependent on interface quality

Note: The values presented are indicative and can vary significantly based on the MoS<sub>2</sub> thickness, quality, and specific fabrication process parameters.

Table 2: Effect of Different Treatments on Contact Resistance

Treatment Method	Initial R_c [kΩ·μm]	Final R_c [kΩ·μm]	Key Findings
Stepped Annealing	209.3	4.7	Optimal annealing at 300 °C in Ar atmosphere significantly reduces the Schottky barrier. [10]
O <sub>2</sub> Plasma Exposure	~20x higher	~20x lower	O <sub>2</sub> plasma before Ti deposition removes residues and forms a favorable TiO <sub>x</sub> interface.[6][7]
1T Phase Engineering	0.7 - 10	0.2 - 0.3	Locally induced metallic 1T phase provides low-resistance contacts. [16]
TiO <sub>2</sub> Interlayer (1.5 nm)	-	4	An optimized TiO <sub>2</sub> interlayer reduces the Schottky barrier to ~22 meV.[14][15]
Chloride Doping	-	0.5	Molecular doping can significantly reduce R_c.[13]

## Experimental Protocols

Protocol 1: General Fabrication of MoS<sub>2</sub> Field-Effect Transistors (FETs) with Post-Deposition Annealing

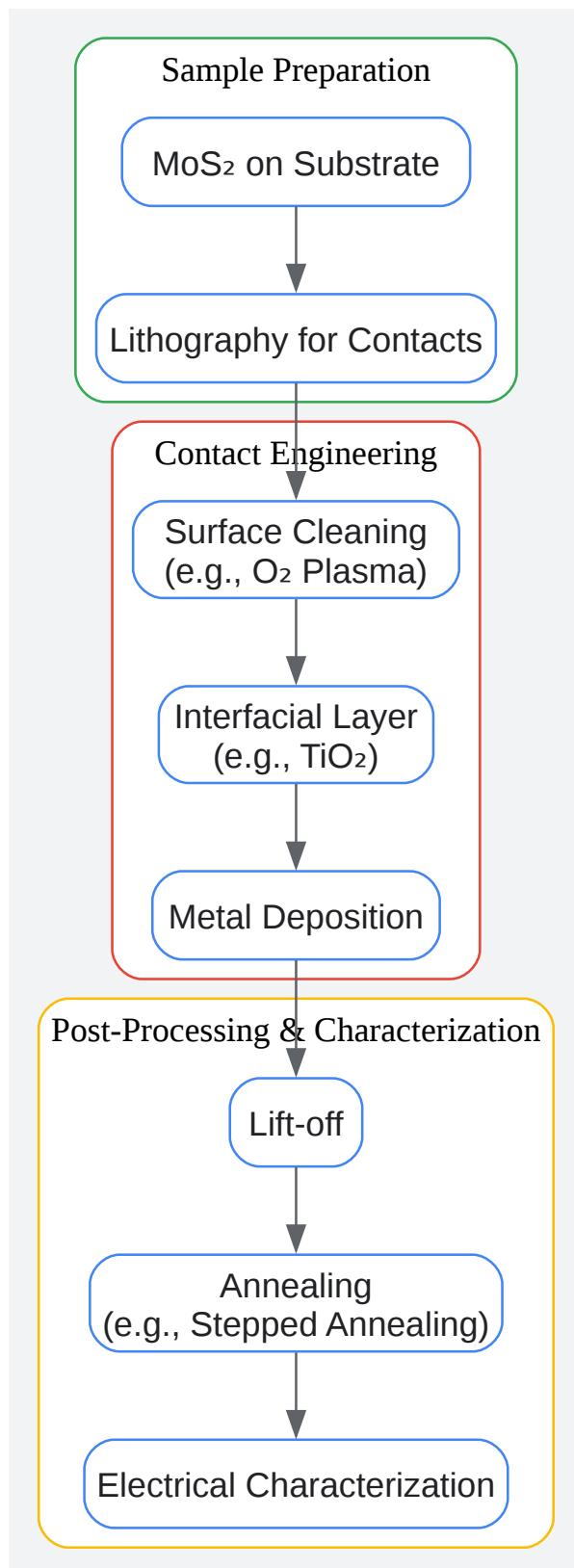
- MoS<sub>2</sub> Preparation:
  - Synthesize or exfoliate MoS<sub>2</sub> onto a Si/SiO<sub>2</sub> substrate.
  - Characterize the flake thickness and quality using optical microscopy, Raman spectroscopy, and Atomic Force Microscopy (AFM).
- Device Patterning:
  - Use standard photolithography or electron-beam lithography to define the source and drain contact areas.
- Surface Cleaning (Optional but Recommended):
  - Perform a mild O<sub>2</sub> plasma treatment to remove any organic residues from the lithography process.
- Metal Deposition:
  - Immediately transfer the patterned substrate to a high-vacuum or ultra-high-vacuum deposition chamber.
  - Deposit the desired contact metal (e.g., 10 nm Ti / 50 nm Au) using electron-beam evaporation or sputtering.
- Lift-off:
  - Perform a lift-off process in a suitable solvent (e.g., acetone) to remove the photoresist and excess metal, leaving the patterned contacts.
- Annealing:
  - Place the fabricated device in a tube furnace or rapid thermal annealing (RTA) system.
  - Anneal the device in an inert atmosphere (e.g., Ar). For a stepped annealing approach, gradually increase the temperature to the target (e.g., 300 °C) and hold for a specific duration before cooling down.[\[10\]](#)

- Characterization:
  - Perform electrical measurements (e.g., I-V curves) using a probe station to extract contact resistance and other device parameters.

#### Protocol 2: Fabrication with a TiO<sub>2</sub> Interfacial Layer

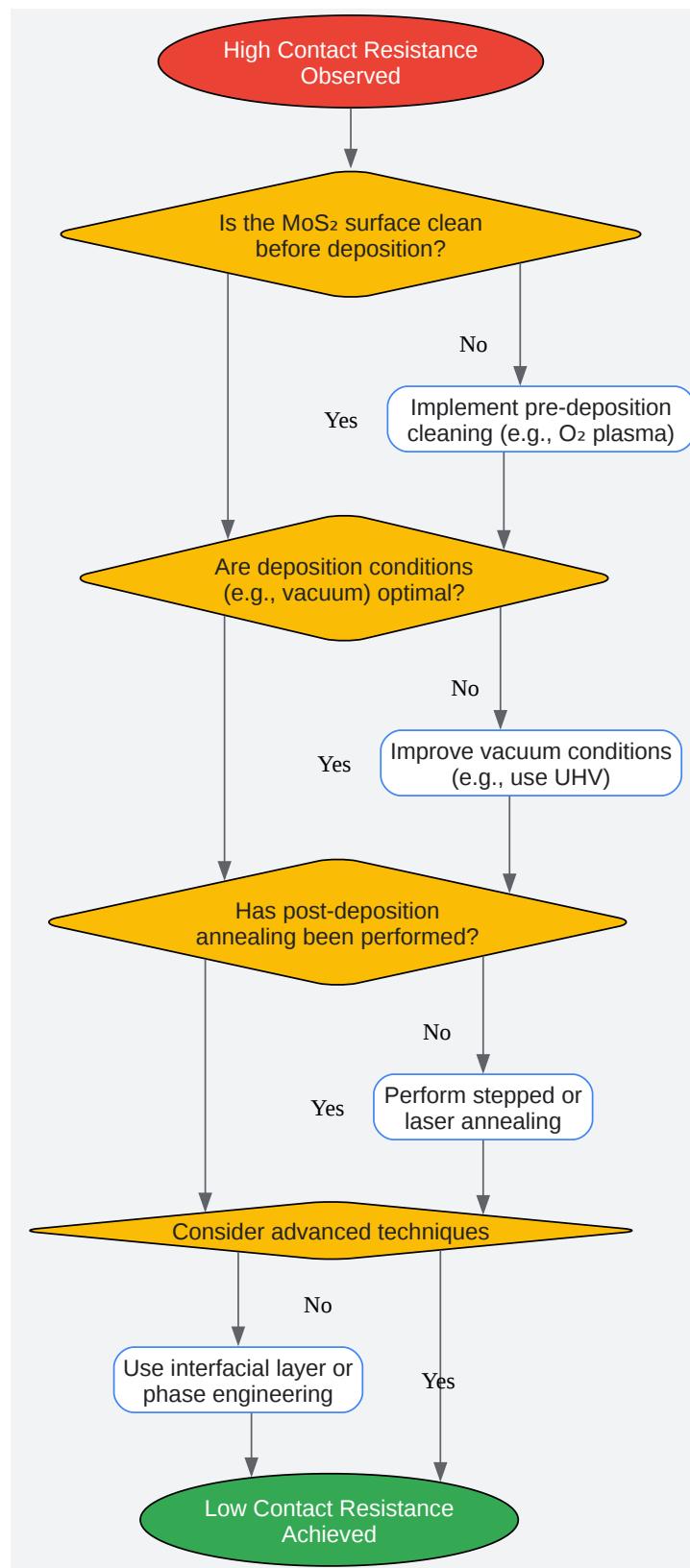
- Follow steps 1 and 2 from Protocol 1.
- Interfacial Layer Deposition:
  - Before depositing the contact metal, deposit a thin layer of TiO<sub>2</sub> (e.g., 1.5 nm) using a technique like atomic layer deposition (ALD) or electron-beam evaporation.[14][15]
- Metal Deposition:
  - Without breaking vacuum if possible, proceed with the deposition of the contact metal (e.g., Cu or Ti/Au).
- Follow steps 5, 6, and 7 from Protocol 1.

## Visualizations



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Caption: A generalized experimental workflow for fabricating MoS<sub>2</sub> devices with various contact engineering steps.



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Caption: A troubleshooting decision tree for addressing high contact resistance in MoS<sub>2</sub> devices.

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